Welcome to the BenchChem Online Store!
molecular formula C4H4N2O B042338 2-Hydroxypyrazine CAS No. 6270-63-9

2-Hydroxypyrazine

Cat. No. B042338
M. Wt: 96.09 g/mol
InChI Key: HUTNOYOBQPAKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653260B2

Procedure details

Pyrazin-2(1H)-one (0.333 g, 3.47 mmol) was added 5 N sodium hydroxide solution (2.1 mL) followed by chloroacetic acid (0.524 g, 5.54 mmol). The reaction mixture was heated at 100° C. for 2 h. After cooled down to ambient temperature, 2 N hydrochloric acid (3.5 mL) was added and the reaction mixture was directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-40% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient). The pure fractions were lyophilized overnight to yield the title compound as a yellow solid. LC/MS 155.2 (M+1).
Quantity
0.333 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.524 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]1=[O:7].[OH-].[Na+].Cl[CH2:11][C:12]([OH:14])=[O:13].Cl>>[O:7]=[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]1[CH2:11][C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.333 g
Type
reactant
Smiles
N1C(C=NC=C1)=O
Name
Quantity
2.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.524 g
Type
reactant
Smiles
ClCC(=O)O
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled down to ambient temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-40% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1N(C=CN=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.